molecular formula C17H29N5O2 B2531099 8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione CAS No. 300803-61-6

8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione

Cat. No.: B2531099
CAS No.: 300803-61-6
M. Wt: 335.452
InChI Key: HGHWDVPURGFURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an ethylamino group at the 8th position, a methyl group at the 3rd position, and a nonyl chain at the 7th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The reaction conditions often include:

    Reagents: Ethylamine, methyl iodide, and nonyl bromide.

    Catalysts: Base catalysts such as potassium carbonate.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF).

    Temperature: Reactions are usually conducted at elevated temperatures (50-100°C) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: High-purity ethylamine, methyl iodide, and nonyl bromide.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated compounds like bromoalkanes in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The pathways involved include:

    Enzyme Inhibition: Binding to enzyme active sites, leading to inhibition.

    Nucleic Acid Interaction: Intercalation into DNA or RNA, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Methylamino)-3-methyl-7-nonylpurine-2,6-dione
  • 8-(Ethylamino)-3-ethyl-7-nonylpurine-2,6-dione
  • 8-(Ethylamino)-3-methyl-7-decylpurine-2,6-dione

Uniqueness

8-(Ethylamino)-3-methyl-7-nonylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-4-6-7-8-9-10-11-12-22-13-14(19-16(22)18-5-2)21(3)17(24)20-15(13)23/h4-12H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHWDVPURGFURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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